molecular formula C9H15ClF3N3 B12216304 propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine

propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12216304
M. Wt: 257.68 g/mol
InChI Key: XSYZESBWFJVDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further linked to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine typically involves the reaction of 2,2,2-trifluoroethylamine with a pyrazole derivative under controlled conditions. One common method includes the use of an organocatalytic system involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (TA) to facilitate the reaction . The reaction is carried out in a suitable solvent at an optimized temperature and time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl(2,2,2-trifluoroethyl)amine: Similar structure but with a methyl group instead of a propyl group.

    Ethyl(2,2,2-trifluoroethyl)amine: Contains an ethyl group instead of a propyl group.

    Isopropyl(2,2,2-trifluoroethyl)amine: Features an isopropyl group in place of the propyl group.

Uniqueness

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15ClF3N3

Molecular Weight

257.68 g/mol

IUPAC Name

N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14F3N3.ClH/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12;/h3,5,13H,2,4,6-7H2,1H3;1H

InChI Key

XSYZESBWFJVDNK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.